molecular formula C19H22O3 B12321762 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- CAS No. 71526-42-6

1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)-

Cat. No.: B12321762
CAS No.: 71526-42-6
M. Wt: 298.4 g/mol
InChI Key: GJJDISHOOMVYMG-UHFFFAOYSA-N
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Description

1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two methoxyphenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. Additionally, the compound’s aromatic nature allows it to participate in π-π stacking interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Butanone, 1-(4-methoxyphenyl)-: A simpler analog with only one methoxyphenyl group.

    1-Butanone, 1-(4-hydroxyphenyl)-2-((4-hydroxyphenyl)methyl)-: A similar compound with hydroxyl groups instead of methoxy groups.

    1-Butanone, 1-(4-chlorophenyl)-2-((4-chlorophenyl)methyl)-: A related compound with chlorine substituents.

Uniqueness

1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methyl)- is unique due to the presence of two methoxyphenyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in scientific research.

Properties

CAS No.

71526-42-6

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]butan-1-one

InChI

InChI=1S/C19H22O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-12,15H,4,13H2,1-3H3

InChI Key

GJJDISHOOMVYMG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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